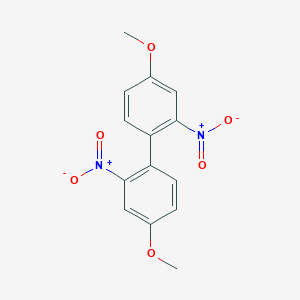![molecular formula C18H16N2OS2 B182815 5-[4-(Dimethylamino)benzylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one CAS No. 3698-12-2](/img/structure/B182815.png)
5-[4-(Dimethylamino)benzylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[4-(Dimethylamino)benzylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one, also known as DMTB-T, is a thiazolidinone derivative that has been synthesized and studied for its potential applications in scientific research. DMTB-T has shown promising results in various studies, including its use as a fluorescent probe in biological imaging, as well as its potential as a therapeutic agent for various diseases.
Applications De Recherche Scientifique
5-[4-(Dimethylamino)benzylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one has been extensively studied for its potential applications in scientific research. One of its most notable uses is as a fluorescent probe in biological imaging. 5-[4-(Dimethylamino)benzylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one exhibits strong fluorescence emission in the green-yellow region, making it useful for visualizing biological structures and processes. It has been used to label proteins, DNA, and other biomolecules in live cells, allowing researchers to study their localization and dynamics.
In addition to its use as a fluorescent probe, 5-[4-(Dimethylamino)benzylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one has also shown potential as a therapeutic agent for various diseases. It has been shown to have anti-inflammatory and anti-cancer properties, as well as the ability to inhibit viral replication. These properties make it a promising candidate for the development of new drugs for the treatment of these diseases.
Mécanisme D'action
The mechanism of action of 5-[4-(Dimethylamino)benzylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one is not fully understood, but it is thought to involve the inhibition of certain cellular pathways. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in inflammation. It has also been shown to inhibit the replication of certain viruses, such as the Zika virus.
Effets Biochimiques Et Physiologiques
5-[4-(Dimethylamino)benzylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), which are involved in inflammation. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 5-[4-(Dimethylamino)benzylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one in lab experiments is its strong fluorescence emission, which makes it useful for imaging biological structures and processes. It is also relatively easy to synthesize and purify, making it accessible to researchers. However, one limitation of using 5-[4-(Dimethylamino)benzylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one is that it can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 5-[4-(Dimethylamino)benzylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one. One area of interest is its potential as a therapeutic agent for various diseases, such as cancer and viral infections. Further studies are needed to fully understand its mechanism of action and to optimize its efficacy and safety for use in humans.
Another area of interest is its use as a fluorescent probe in biological imaging. Further studies are needed to optimize its properties for this application, such as its brightness and photostability.
Overall, 5-[4-(Dimethylamino)benzylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one is a promising compound with a wide range of potential applications in scientific research. Its strong fluorescence emission and potential therapeutic properties make it a valuable tool for studying biological structures and processes, as well as a potential candidate for the development of new drugs for the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 5-[4-(Dimethylamino)benzylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one involves the condensation of 4-dimethylaminobenzaldehyde with 3-phenyl-2-thioxo-1,3-thiazolidin-4-one in the presence of a base catalyst. The reaction yields 5-[4-(Dimethylamino)benzylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one as a yellow solid, which can be purified by recrystallization.
Propriétés
Numéro CAS |
3698-12-2 |
|---|---|
Nom du produit |
5-[4-(Dimethylamino)benzylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one |
Formule moléculaire |
C18H16N2OS2 |
Poids moléculaire |
340.5 g/mol |
Nom IUPAC |
(5Z)-5-[[4-(dimethylamino)phenyl]methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H16N2OS2/c1-19(2)14-10-8-13(9-11-14)12-16-17(21)20(18(22)23-16)15-6-4-3-5-7-15/h3-12H,1-2H3/b16-12- |
Clé InChI |
JOYWVNFXPQUIAZ-VBKFSLOCSA-N |
SMILES isomérique |
CN(C)C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC=CC=C3 |
SMILES |
CN(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)C3=CC=CC=C3 |
SMILES canonique |
CN(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![1,3,3-Trimethylbicyclo[2.2.1]heptan-2-one oxime](/img/structure/B182754.png)
![3-Amino-7-hydroxybenzo[e][1,2,4]triazine 1-oxide](/img/structure/B182755.png)
